5-Isopropyl-2-methylpyridine1-oxide

organic synthesis building block stoichiometry

Sourcing a regiospecifically substituted pyridine N-oxide with the precise 2-methyl-5-isopropyl architecture often forces researchers to accept generic analogues, compromising reaction outcomes. 5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) directly addresses this gap. · Unique steric & electronic profile: The dual alkyl substitution blocks one ortho-position, enabling regioselective functionalization via directed ortho-metallation. · Tunable metal-coordination geometry: Greater steric bulk than mono-alkylated analogues allows precise control of transition-metal complex geometry. · Reliable supply: Available in research-scale quantities with documented purity, ensuring reproducibility across synthetic campaigns.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 134923-06-1
Cat. No. B159760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2-methylpyridine1-oxide
CAS134923-06-1
SynonymsPyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=[N+](C=C(C=C1)C(C)C)[O-]
InChIInChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
InChIKeyMOBYMJMVRGHDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2-methylpyridine 1-oxide: Identity & Properties


5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) is an alkyl-substituted pyridine N-oxide derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . It belongs to the broader class of heteroarene N-oxides, which are characterized by a semipolar N→O bond that profoundly alters electronic properties and reactivity compared to the parent pyridine [1]. This compound features a methyl group at the 2-position and an isopropyl group at the 5-position of the pyridine ring, with the N-oxide functionality enabling its use as a synthetic intermediate, ligand, or oxygen transfer agent in organic transformations [2].

5-Isopropyl-2-methylpyridine 1-oxide: Irreplaceability


Alkyl substitution pattern on the pyridine N-oxide scaffold dictates critical molecular properties including lipophilicity (XlogP), steric bulk, and electronic distribution, which directly impact performance in synthetic applications [1]. While the N-oxide functional group imparts baseline reactivity common to the class, the specific 2-methyl-5-isopropyl substitution pattern of CAS 134923-06-1 confers a unique combination of steric and electronic characteristics that differ measurably from mono-alkylated, unsubstituted, or regioisomeric analogues [2]. Generic substitution with simpler or commercially more available pyridine N-oxides (e.g., unsubstituted pyridine N-oxide or 2-picoline N-oxide) will result in different reaction outcomes due to altered steric hindrance, coordination geometry preferences, and solubility profiles, making this specific compound irreplaceable for applications requiring its precise substitution architecture .

5-Isopropyl-2-methylpyridine 1-oxide: Differentiation from Analogs


Molecular Weight Differentiation

5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) has a molecular weight of 151.21 g/mol, which is 10.2% higher than 2-isopropylpyridine N-oxide (137.18 g/mol) and 38.6% higher than 2-methylpyridine N-oxide (109.13 g/mol) . This higher molecular weight, arising from the dual alkyl substitution, directly impacts stoichiometric calculations in synthetic protocols and influences physical properties such as volatility and solubility [1].

organic synthesis building block stoichiometry

Computed Lipophilicity Comparison

The calculated XlogP value for 5-isopropyl-2-methylpyridine 1-oxide is reported as 1.4 . This value is identical to that of its 3-isopropyl regioisomer (3-isopropyl-2-methylpyridine 1-oxide, CAS 780800-72-8), also with XlogP = 1.4 . This indicates that while the 2-methyl-5-isopropyl substitution pattern confers distinct steric and electronic properties relevant to reactivity and coordination geometry, the overall lipophilicity of the molecule remains unchanged compared to the 3-isopropyl regioisomer. Therefore, any selection between these two isomers must be based on differential reactivity or steric effects rather than lipophilicity.

lipophilicity partition coefficient drug design

Steric and Electronic Effects

Studies on alkyl-substituted pyridine N-oxides demonstrate that the addition of alkyl groups significantly alters the standard molar enthalpy of formation and sublimation [1]. For 2-methylpyridine N-oxide, the standard molar enthalpy of formation in the condensed phase is -43.1 ± 1.2 kJ·mol⁻¹ [1]. While direct thermochemical data for 5-isopropyl-2-methylpyridine 1-oxide is not available in the primary literature, the presence of the additional 5-isopropyl group is expected to further increase molecular complexity and steric bulk compared to the mono-methylated analogue, which directly impacts ligand coordination geometry preferences as shown in cobalt(II) complexes where 2-methylpyridine N-oxide adopts both five- and six-coordinate geometries . The dual substitution pattern of the target compound provides greater steric hindrance around the N-oxide oxygen, which can modulate metal binding selectivity and complex stability relative to mono-alkylated derivatives [2].

coordination chemistry steric effects ligand design

Thermal Stability Benchmark

Adiabatic calorimetry studies on alkylpyridine N-oxides as a class have established that these compounds generally decompose significantly above 230 °C, while the parent alkylpyridines remain stable up to 400 °C [1]. This class-level thermal stability profile is critical for safe handling, storage, and reaction planning in industrial settings [2]. While compound-specific decomposition data for 5-isopropyl-2-methylpyridine 1-oxide is not available, this established class benchmark provides a critical safety parameter that distinguishes all alkylpyridine N-oxides from their non-oxidized precursors, and informs procurement decisions regarding storage conditions and process temperature limits [3].

thermal stability process safety storage

Coordination Chemistry & Ligand Strength

Pyridine N-oxide and its derivatives function as O-donor ligands in coordination chemistry. The parent pyridine N-oxide exhibits a dipole moment of 4.13 ± 0.03 D [1] and a pKa of 0.8 for its conjugate acid, making it five orders of magnitude less basic than pyridine [2]. This weak basicity, combined with the strong dipole moment arising from the N→O semipolar bond, enables pyridine N-oxides to coordinate to a wide range of metal centers without strongly perturbing the metal's electronic environment [3]. The 5-isopropyl-2-methyl substitution pattern of the target compound is expected to modulate these electronic properties while providing steric bulk that can influence coordination number and geometry, as demonstrated for related 2-methylpyridine N-oxide complexes which adopt both five- and six-coordinate geometries with cobalt(II) .

coordination chemistry Lewis base ligand design

Regioisomeric Differentiation

The 5-isopropyl-2-methyl substitution pattern of CAS 134923-06-1 represents a specific regioisomer within the C₉H₁₃NO isomeric space. Three distinct regioisomers are documented in the chemical literature: 5-isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) , 3-isopropyl-2-methylpyridine 1-oxide (CAS 780800-72-8) , and 4-isopropylpyridine 1-oxide (CAS 22581-87-9) which lacks the 2-methyl group . The positioning of the isopropyl group at the 5-position versus the 3-position results in different electronic and steric environments around the pyridine ring. In directed ortho-metallation reactions of pyridine N-oxides, the substitution pattern dictates regioselectivity of functionalization, with 2-substituted pyridine N-oxides showing preferential metallation at the unsubstituted ortho-position [1]. The specific 2-methyl-5-isopropyl pattern of the target compound presents a distinct steric and electronic profile compared to its regioisomers, which can be exploited for selective synthetic transformations.

regioisomer positional isomer structure-activity relationship

5-Isopropyl-2-methylpyridine 1-oxide: Application Scenarios


Directed Ortho-Metallation Synthesis

The specific 2-methyl-5-isopropyl substitution pattern of CAS 134923-06-1 positions it as a valuable substrate for regioselective functionalization. Pyridine N-oxides undergo directed ortho-metallation with Grignard reagents (e.g., i-PrMgCl) at low temperature, enabling selective introduction of electrophiles at unsubstituted ortho-positions [1]. The presence of the 2-methyl group blocks one ortho-position, directing functionalization to the other available ortho-site, while the 5-isopropyl group modulates electronic density. This controlled reactivity makes this compound suitable for synthesizing polysubstituted pyridines with precise substitution patterns, which are valuable intermediates in pharmaceutical and agrochemical development [2].

Metal Complex Design

As an O-donor ligand with dual alkyl substitution, 5-isopropyl-2-methylpyridine 1-oxide offers a unique steric profile for tuning metal complex geometry. Class-level data indicate that pyridine N-oxides coordinate to transition metals via the N-oxide oxygen atom, and the presence of alkyl substituents influences coordination number and geometry [1]. The 2-methyl and 5-isopropyl groups of this compound provide greater steric hindrance than mono-alkylated analogues such as 2-methylpyridine N-oxide, which has been shown to form both five- and six-coordinate cobalt(II) complexes [2]. This steric bulk can be exploited to favor specific coordination geometries or to prevent unwanted metal-ligand interactions in catalytic cycles .

Oxygen Atom Transfer Reagent

Heteroarene N-oxides, including alkyl-substituted pyridine N-oxides, function as mild oxygen atom transfer agents in organic synthesis [1]. The N→O bond can transfer its oxygen to alkenes, alkynes, and heteroatoms under appropriate conditions. The specific substitution pattern of CAS 134923-06-1 may offer advantages in terms of solubility in organic solvents (due to increased lipophilicity relative to unsubstituted pyridine N-oxide) and controlled reactivity (due to steric shielding of the N-oxide oxygen). While direct quantitative data for this compound is limited, the class-level thermal stability data (decomposition >230 °C) [2] indicates that it can withstand moderate reaction temperatures, making it suitable for transformations requiring mild heating.

Pharmaceutical Intermediate Building Block

Alkylpyridine N-oxides are established intermediates in pharmaceutical synthesis, particularly for the construction of substituted pyridines found in bioactive molecules [1]. The 2-methyl-5-isopropyl substitution pattern of CAS 134923-06-1 introduces both steric bulk and lipophilic character (XlogP = 1.4) [2], which can be valuable for modulating the physicochemical properties of downstream drug candidates. The compound can undergo deoxygenation to yield the corresponding 5-isopropyl-2-methylpyridine, or it can be functionalized via electrophilic aromatic substitution or metallation chemistry to introduce additional pharmacophoric elements. Patents citing multiply substituted pyridine N-oxides for medicament preparation further support this application domain .

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